5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose
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Overview
Description
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose is a chemical compound with the molecular formula C14H28O5Si and a molecular weight of 304.45 g/mol . It is a derivative of ribofuranose, a sugar molecule, and is often used as an intermediate in organic synthesis . The compound is characterized by the presence of tert-butyldimethylsilyl and isopropylidene protective groups, which enhance its stability and reactivity in various chemical reactions .
Preparation Methods
The synthesis of 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose typically involves the protection of ribofuranose with tert-butyldimethylsilyl chloride and isopropylidene . The reaction is carried out in the presence of a base, such as imidazole or pyridine, and an organic solvent like dichloromethane . The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid oxidation . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl or isopropylidene groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like imidazole, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various protected or deprotected ribofuranose derivatives .
Scientific Research Applications
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose involves its role as a protective group in organic synthesis . The tert-butyldimethylsilyl and isopropylidene groups protect the hydroxyl groups of ribofuranose, preventing unwanted side reactions and enhancing the selectivity of subsequent chemical transformations . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry, where it facilitates the formation of desired products by stabilizing reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose include:
5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribonolactone: This compound is a purine nucleoside analog with anticancer activity.
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose: A closely related compound with similar protective groups but different stereochemistry.
The uniqueness of this compound lies in its specific protective groups and their arrangement, which provide distinct reactivity and stability profiles compared to other similar compounds .
Properties
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRGSYXWAKGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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